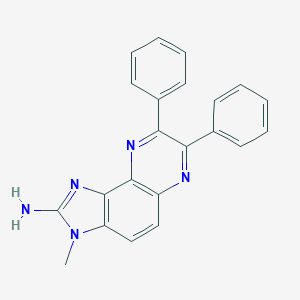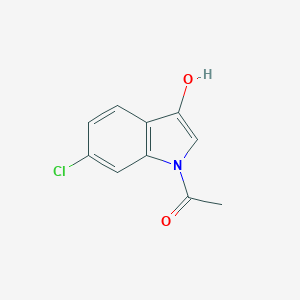
2-Propylthiophen-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylthiophen-3-amine is a chemical compound with the molecular formula C7H11NS. It is also known as 2-(propylthio)aniline or 2-(propylsulfanyl)aniline. This compound is a thioaniline derivative, which means it contains a sulfur atom attached to an aromatic ring. The compound is used in scientific research and has potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-propylthiophen-3-amine is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This may explain its ability to inhibit the growth of certain cancer cells and bacteria.
Biochemical and Physiological Effects:
2-Propylthiophen-3-amine has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal activity. Additionally, the compound has been reported to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-propylthiophen-3-amine in lab experiments include its relatively simple synthesis, its potential for use as a building block in the synthesis of other compounds, and its diverse range of potential biological activities. However, one limitation is that the compound may be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-propylthiophen-3-amine. One area of interest is the synthesis of new compounds based on the structure of 2-propylthiophen-3-amine, with potential applications in fields such as medicine and agriculture. Another area of interest is the investigation of the compound's mechanism of action, which could provide insights into its potential uses. Finally, further research is needed to determine the compound's safety and toxicity profile in order to facilitate its use in various applications.
Métodos De Síntesis
There are several methods for synthesizing 2-propylthiophen-3-amine. One common method involves the reaction of 2-nitroaniline with n-propyl mercaptan in the presence of a catalyst such as palladium on carbon. The nitro group is reduced to an amine group, and the mercaptan group is added to the aromatic ring to form the final product.
Aplicaciones Científicas De Investigación
2-Propylthiophen-3-amine has been used in scientific research for various purposes. One of the main applications is in the field of organic synthesis. The compound can be used as a building block for the synthesis of other compounds with potential biological activity. It has been used in the synthesis of compounds with antitumor, antibacterial, and antifungal activity.
Propiedades
Número CAS |
153576-31-9 |
|---|---|
Nombre del producto |
2-Propylthiophen-3-amine |
Fórmula molecular |
C7H11NS |
Peso molecular |
141.24 g/mol |
Nombre IUPAC |
2-propylthiophen-3-amine |
InChI |
InChI=1S/C7H11NS/c1-2-3-7-6(8)4-5-9-7/h4-5H,2-3,8H2,1H3 |
Clave InChI |
BOILNFHRONPDKL-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CS1)N |
SMILES canónico |
CCCC1=C(C=CS1)N |
Sinónimos |
3-Thiophenamine,2-propyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



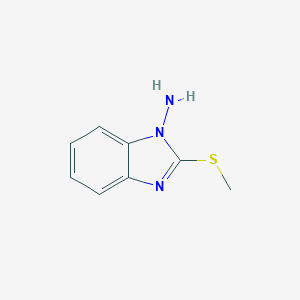
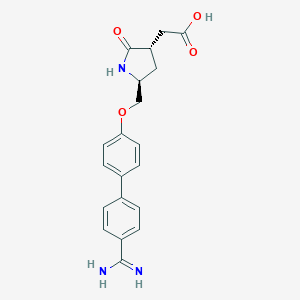
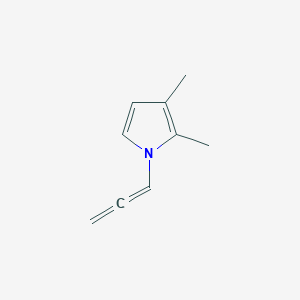
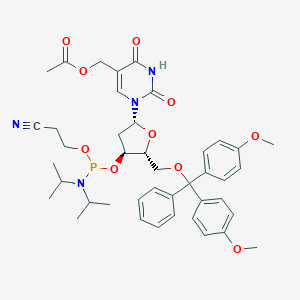

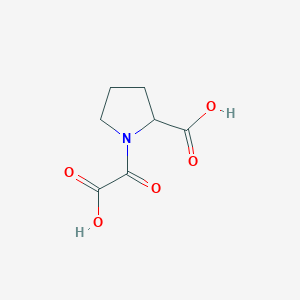
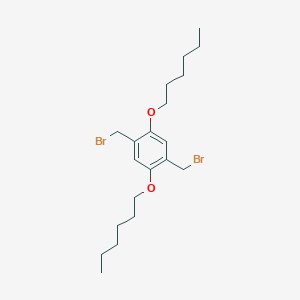
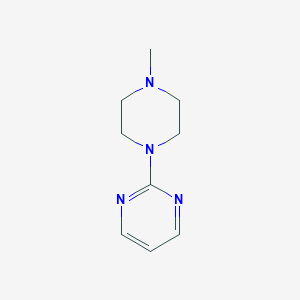
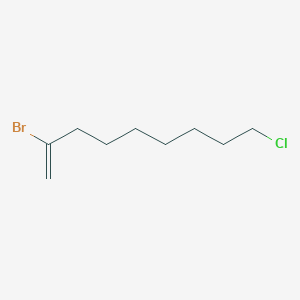
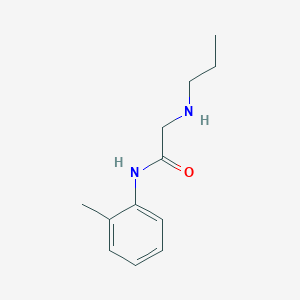
![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)
